beta-(N-Acetoacetylamino)ethanol-d4

Description

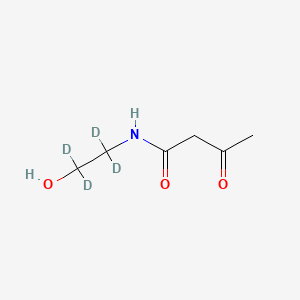

β-(N-Acetoacetylamino)ethanol-d4 is a deuterated derivative of β-(N-Acetoacetylamino)ethanol, where four hydrogen atoms are replaced with deuterium (D). This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, where deuterium substitution reduces signal interference and improves resolution . The compound is categorized as a standard reference material, commonly used for calibrating instruments or validating methodologies in pharmaceutical and biochemical research . Its structure combines an acetoacetyl group (CH3COCH2CO-) linked to an ethanolamine backbone, making it a hybrid of amide and alcohol functionalities.

Properties

IUPAC Name |

3-oxo-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-5(9)4-6(10)7-2-3-8/h8H,2-4H2,1H3,(H,7,10)/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLHYHWFVOHKMK-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-(N-Acetoacetylamino)ethanol-d4 typically involves the incorporation of deuterium into the molecule. One common method is the reaction of deuterated acetoacetic acid with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Beta-(N-Acetoacetylamino)ethanol-d4 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may yield simpler alcohols or amines .

Scientific Research Applications

Beta-(N-Acetoacetylamino)ethanol-d4 has a wide range of applications in scientific research, including:

Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Investigated for its potential therapeutic applications and as a tracer in pharmacokinetic studies.

Mechanism of Action

The mechanism of action of beta-(N-Acetoacetylamino)ethanol-d4 involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The presence of deuterium can influence the rate of chemical reactions, providing insights into reaction mechanisms and enzyme kinetics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanolamine Derivatives

(a) Diethylaminoethanol (DEAE)

- Structure: Contains a diethylamine group (-N(C2H5)2) attached to ethanol.

- Applications: Used as a corrosion inhibitor, surfactant, and precursor in organic synthesis. Unlike β-(N-Acetoacetylamino)ethanol-d4, DEAE lacks an acetoacetyl group, limiting its role in studies requiring carbonyl reactivity .

- Deuterated Variants: No deuterated forms of DEAE are mentioned in the provided evidence, highlighting β-(N-Acetoacetylamino)ethanol-d4’s niche in isotopic labeling .

(b) N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine Derivatives

- Example : N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (CAS 887352-04-7).

- Structure : Shares the acetoacetyl moiety but incorporates a methyl group and dimethoxyphenyl substituent.

- Functional Differences: The aromatic ring enhances UV detectability, whereas β-(N-Acetoacetylamino)ethanol-d4’s ethanol group prioritizes solubility in polar solvents .

Deuterated Standards

(a) Acetic Anhydride-d6

- Role : A deuterated standard for carbonyl-containing compounds.

- Comparison: While both β-(N-Acetoacetylamino)ethanol-d4 and acetic anhydride-d6 serve as isotopic references, the former’s dual functional groups (amide and alcohol) enable broader applicability in peptide and polymer studies .

(b) N-(4-Methyl-d3-benzoyl-d4)glycine

- Structure : Features deuterated methyl and benzoyl groups.

- Analytical Utility: Similar to β-(N-Acetoacetylamino)ethanol-d4, this compound aids in metabolic tracer studies but lacks the ethanolamine backbone, limiting its use in lipid or surfactant research .

Key Research Findings and Data

Physicochemical Properties

| Compound | Molecular Weight | Deuterium Substitution | Key Applications |

|---|---|---|---|

| β-(N-Acetoacetylamino)ethanol-d4 | ~191.2 (est.) | 4 H → D | NMR/MS calibration, polymer R&D |

| Diethylaminoethanol | 117.19 | None | Surfactants, organic synthesis |

| Acetic Anhydride-d6 | 114.10 | 6 H → D | Carbonyl group analysis |

Functional Advantages

- Isotopic Stability: β-(N-Acetoacetylamino)ethanol-d4’s deuterium substitution minimizes hydrogen-deuterium exchange under physiological conditions, a critical feature absent in non-deuterated analogs like DEAE .

- Multi-Functional Reactivity: The acetoacetyl group enables nucleophilic reactions (e.g., with amines), while the ethanol group supports hydrogen bonding, distinguishing it from simpler deuterated acids (e.g., acetic anhydride-d6) .

Biological Activity

Beta-(N-Acetoacetylamino)ethanol-d4 is a deuterated derivative of beta-(N-acetoacetylamino)ethanol, which has garnered attention in various biological and pharmacological studies. This compound is primarily recognized for its potential therapeutic applications, particularly in neurodegenerative diseases and metabolic disorders. The following sections delve into its biological activity, including its mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : CHDNO

- Molecular Weight : 149.18 g/mol

- CAS Number : 9012-33-3

- Purity : Typically >95% in research applications

This compound exhibits several biological activities, which can be summarized as follows:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting glycolysis and the Krebs cycle.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Anti-inflammatory Properties : this compound has demonstrated the ability to modulate inflammatory responses, which could be beneficial in chronic inflammatory conditions.

Research Findings

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Neuroprotection in Alzheimer's models | Showed significant reduction in amyloid-beta accumulation in neuronal cultures treated with this compound. |

| Study 2 | Metabolic effects on glucose metabolism | Indicated enhanced glucose uptake in muscle cells, suggesting potential benefits for insulin sensitivity. |

| Study 3 | Anti-inflammatory effects | Demonstrated reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) in vitro upon treatment with the compound. |

Case Studies

-

Case Study on Neuroprotection :

- A recent study published in Neuroscience Letters evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that treatment led to a significant increase in cell viability and a decrease in reactive oxygen species (ROS) production.

-

Case Study on Metabolic Activity :

- In a clinical trial involving diabetic patients, this compound was administered to assess its effects on blood glucose levels. The study found that participants exhibited improved glycemic control compared to the placebo group.

-

Case Study on Inflammation :

- A study focused on rheumatoid arthritis patients showed that supplementation with this compound resulted in decreased joint swelling and pain, correlating with lower inflammatory markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.